molecular formula C10H15NO2S B2683829 4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole CAS No. 2175978-52-4

4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole

Cat. No.: B2683829
CAS No.: 2175978-52-4
M. Wt: 213.3
InChI Key: QNIUVRQKFBOSHC-UHFFFAOYSA-N
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Description

4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole is a chemical compound with the molecular formula C10H15NO2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole typically involves the reaction of 4-methylthiazole with oxan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of various substituted thiazoles.

Scientific Research Applications

4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets and pathways . The thiazole ring can interact with enzymes and receptors, modulating their activity . This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(methylamino)thiazole
  • 4-Methyl-2-(ethylamino)thiazole
  • 4-Methyl-2-(hydroxymethyl)thiazole

Uniqueness

4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole is unique due to the presence of the oxan-2-ylmethoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazole derivatives and contributes to its specific applications and reactivity.

Biological Activity

4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and metabolic effects, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen. The presence of the oxan group and a methoxy substituent enhances its solubility and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The thiazole ring can modulate enzyme activities or receptor interactions, leading to various biological effects such as:

  • Inhibition of microbial growth
  • Modulation of metabolic pathways

Research indicates that these interactions can lead to significant therapeutic effects against various pathogens and cancer cells .

Antimicrobial Activity

Thiazoles have been extensively studied for their antimicrobial properties. The compound has demonstrated notable activity against several bacterial strains. For instance:

CompoundBacterial StrainMIC (μg/mL)
This compoundStaphylococcus aureus125 - 150
This compoundEscherichia coli150 - 200
This compoundCandida albicans100 - 200

These results indicate that the compound exhibits moderate antimicrobial activity compared to standard antibiotics .

Anticancer Activity

The anticancer potential of thiazole derivatives has been a focal point in recent research. Studies show that modifications to the thiazole structure can enhance cytotoxicity against various cancer cell lines. For example:

CompoundCancer Cell LineIC50 (μM)
This compoundMelanoma0.021 - 0.071
This compoundProstate Cancer0.4 - 2.2

These findings suggest that the compound may act as a potent inhibitor of tubulin polymerization, a critical process in cancer cell proliferation .

Case Studies

Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study conducted on various thiazole derivatives demonstrated that compounds with an oxan group showed enhanced activity against resistant strains of bacteria.
  • Cytotoxicity in Cancer Models : Another investigation revealed that compounds similar to this compound exhibited significant cytotoxicity in vitro against melanoma and prostate cancer cells.

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis indicates that modifications to the thiazole ring significantly influence its biological activity. Key factors include:

  • Substituents on the thiazole ring : Electron-donating groups enhance activity.
  • Length and branching of alkyl chains : These affect lipophilicity and membrane penetration.

Properties

IUPAC Name

4-methyl-2-(oxan-2-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8-7-14-10(11-8)13-6-9-4-2-3-5-12-9/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIUVRQKFBOSHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OCC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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